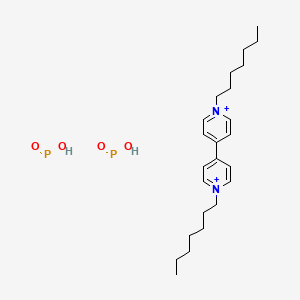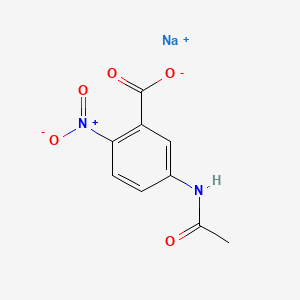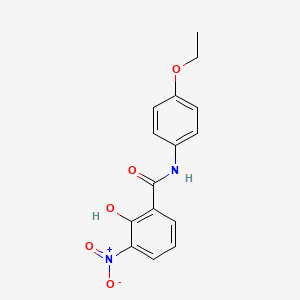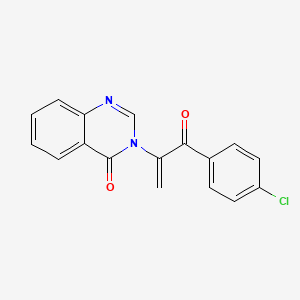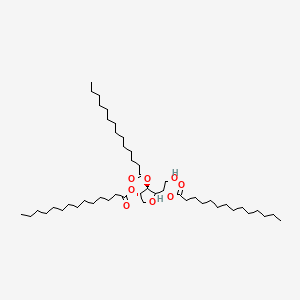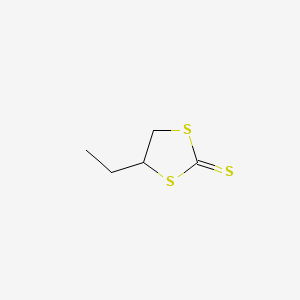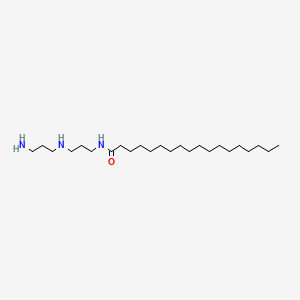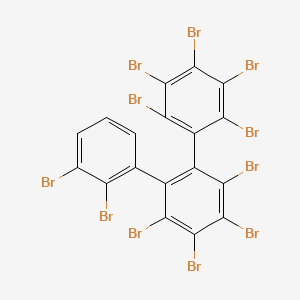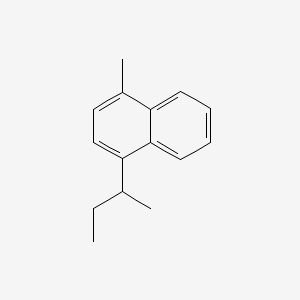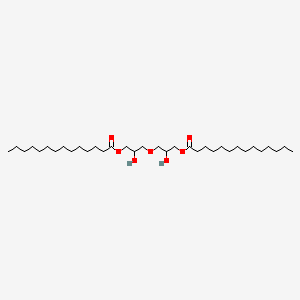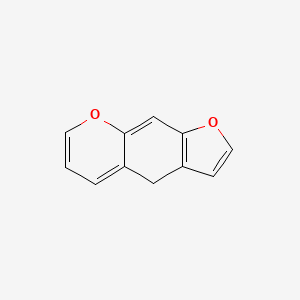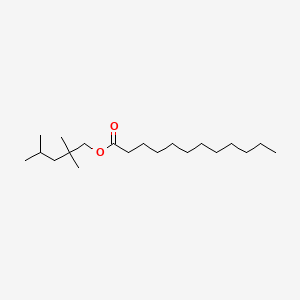
2,2,4-Trimethylpentyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethylpentyl laurate, also known as dodecanoic acid 2,2,4-trimethylpentyl ester, is an organic compound with the molecular formula C20H40O2 and a molecular weight of 312.53 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
2,2,4-Trimethylpentyl laurate can be synthesized through the esterification of lauric acid with 2,2,4-trimethylpentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester . Industrial production methods may involve continuous processes with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
2,2,4-Trimethylpentyl laurate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert it back to its alcohol and acid components.
Aplicaciones Científicas De Investigación
2,2,4-Trimethylpentyl laurate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: It is used in the formulation of biological assays and as a component in cell culture media.
Medicine: It is investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethylpentyl laurate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release lauric acid and 2,2,4-trimethylpentanol, which can then participate in various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as its role in drug delivery or as a plasticizer .
Comparación Con Compuestos Similares
2,2,4-Trimethylpentyl laurate can be compared with other similar compounds such as:
Methyl laurate: Another ester of lauric acid, but with methanol instead of 2,2,4-trimethylpentanol.
Ethyl laurate: Similar to methyl laurate but with ethanol.
2,2,4-Trimethylpentyl palmitate: An ester of palmitic acid with 2,2,4-trimethylpentanol. The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for specific applications.
Propiedades
Número CAS |
71672-90-7 |
|---|---|
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
2,2,4-trimethylpentyl dodecanoate |
InChI |
InChI=1S/C20H40O2/c1-6-7-8-9-10-11-12-13-14-15-19(21)22-17-20(4,5)16-18(2)3/h18H,6-17H2,1-5H3 |
Clave InChI |
AOVJXHIIJRHNOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(C)(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


